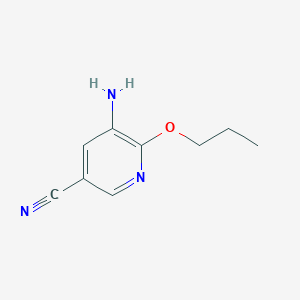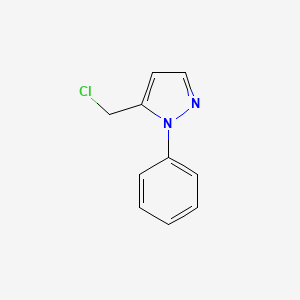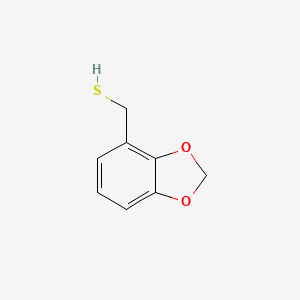![molecular formula C11H11BrN2S B13275210 3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13275210.png)
3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a compound that features a bromine atom, a thiazole ring, and an aniline group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a reaction between a thiourea derivative and an α-haloketone under acidic conditions.
Coupling with Aniline: The final step involves coupling the brominated thiazole with an aniline derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The aniline group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidized derivatives with functional groups like nitro or hydroxyl.
Reduction Products: Reduced derivatives with amine or alkyl groups.
Scientific Research Applications
3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and aniline group can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-methylaniline: Similar structure but lacks the thiazole ring.
2,4-disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.
Uniqueness
3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is unique due to the combination of the bromine atom, thiazole ring, and aniline group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
3-bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11BrN2S/c1-8-11(15-7-14-8)6-13-10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3 |
InChI Key |
XGAKEDCZCWAZTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13275148.png)
![N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13275154.png)
![2-{1-[(3-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13275161.png)

![1-{3-Aminobicyclo[2.2.1]heptan-2-yl}ethan-1-one hydrochloride](/img/structure/B13275167.png)
![{2-[(Thiophen-3-ylmethyl)amino]phenyl}methanol](/img/structure/B13275169.png)

![(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275178.png)

![1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13275185.png)
![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid](/img/structure/B13275189.png)

